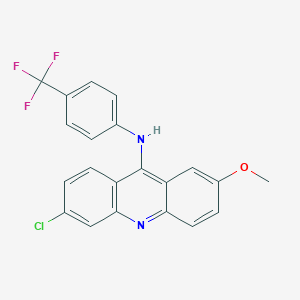
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine is a complex organic compound that features a chloro, methoxy, and trifluoromethyl group attached to an acridine core. Acridines are known for their applications in various fields, including medicinal chemistry and materials science, due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can yield amines .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core.
Medicine: Explored for its potential as an anticancer agent, given the known bioactivity of acridine derivatives.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine involves its interaction with molecular targets such as DNA or enzymes. The acridine core can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro groups but differs in its core structure.
6-Methoxy-4-(trifluoromethyl)nicotinamide: Similar in having a methoxy and trifluoromethyl group but has a different core structure.
Uniqueness
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine is unique due to its combination of functional groups attached to an acridine core, which imparts specific chemical and biological properties not found in other similar compounds .
Eigenschaften
Molekularformel |
C21H14ClF3N2O |
|---|---|
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
6-chloro-2-methoxy-N-[4-(trifluoromethyl)phenyl]acridin-9-amine |
InChI |
InChI=1S/C21H14ClF3N2O/c1-28-15-7-9-18-17(11-15)20(16-8-4-13(22)10-19(16)27-18)26-14-5-2-12(3-6-14)21(23,24)25/h2-11H,1H3,(H,26,27) |
InChI-Schlüssel |
ZFRRHHFKXVRKAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















